2-Bromo-N-(P-toluenesulfonyl)pyrrole
CAS No.: 290306-56-8
Cat. No.: VC2339560
Molecular Formula: C11H10BrNO2S
Molecular Weight: 300.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 290306-56-8 |
---|---|
Molecular Formula | C11H10BrNO2S |
Molecular Weight | 300.17 g/mol |
IUPAC Name | 2-bromo-1-(4-methylphenyl)sulfonylpyrrole |
Standard InChI | InChI=1S/C11H10BrNO2S/c1-9-4-6-10(7-5-9)16(14,15)13-8-2-3-11(13)12/h2-8H,1H3 |
Standard InChI Key | DEGWOQDAQOPOEW-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-Bromo-N-(P-toluenesulfonyl)pyrrole consists of a pyrrole ring with a bromine atom at the 2-position and a p-toluenesulfonyl group attached to the nitrogen atom. The molecular structure can be represented by the following identifiers:
Property | Value |
---|---|
Standard InChI | InChI=1S/C11H10BrNO2S/c1-9-4-6-10(7-5-9)16(14,15)13-8-2-3-11(13)12/h2-8H,1H3 |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br |
PubChem Compound | 3849194 |
The compound crystallizes in a columnar structure consisting of interdigitated C—H⋯O doubly bonded chains. These columns pack in a herring-bone fashion and are linked through additional weak hydrogen bonding . Interestingly, the structure is very nearly isomorphous to one in which the bromo substituent on the pyrrole ring is replaced by a chloromethyl group, despite the difference in size, shape, and interactions involving these substituents .
Physical Properties
2-Bromo-N-(P-toluenesulfonyl)pyrrole exhibits the following physical properties:
Synthesis Methods
Optimized Synthesis Method
Knight et al. developed a reproducible synthesis method that yields 2-Bromo-N-(P-toluenesulfonyl)pyrrole in 80% yield . The synthesis involves two main steps:
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Regioselective bromination of pyrrole at the 2-position using 1,3-dibromo-5,5-dimethylhydantoin in the presence of azobisisobutyronitrile (AIBN) at -78°C.
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Protection of the nitrogen with a p-toluenesulfonyl group using p-toluenesulfonyl chloride and sodium hydride.
The detailed reaction scheme can be represented as:
Step 1: Pyrrole + 1,3-Dibromo-5,5-dimethylhydantoin → 2-Bromopyrrole (with AIBN, THF, -78°C)
Step 2: 2-Bromopyrrole + TsCl + NaH → 2-Bromo-N-(P-toluenesulfonyl)pyrrole
Increasing the equivalents of p-toluenesulfonyl chloride from 1.1 to 2.0 and the equivalents of sodium hydride from 1.5 to 3.0 provides reproducible yields of 80% . The resulting gray crystalline solid is sufficiently pure for use in subsequent reactions. Recrystallization from isopropyl alcohol provides pure material as white crystals with a melting point of 105-106°C .
Hazard Statement | Description |
---|---|
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Appropriate precautionary measures should be taken, including:
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Avoiding breathing dust/fume/gas/mist/vapors/spray (P261)
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Washing hands thoroughly after handling (P264)
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Using only outdoors or in a well-ventilated area (P271)
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Wearing protective gloves/protective clothing/eye protection/face protection (P280)
Applications in Organic Synthesis
Suzuki Coupling Reactions
2-Bromo-N-(P-toluenesulfonyl)pyrrole serves as an excellent substrate for Suzuki coupling reactions with arylboronic acids . These cross-coupling reactions provide a valuable method for creating carbon-carbon bonds between the pyrrole ring and various aryl groups. The table below summarizes the yields of different Suzuki reactions reported by Knight et al.:
Entry | Aryl Group | Yield (%) |
---|---|---|
1 | 4-Methylphenyl | 68 |
2 | 3-Chlorophenyl | 76 |
3 | 4-Chlorophenyl | 60 |
4 | 4-Methoxyphenyl | 80 |
5 | 1-Naphthyl | 52 |
6 | Phenyl | 75 |
7 | 3-Nitrophenyl | 24 |
As demonstrated, most reactions provide moderate to good yields of the corresponding N-tosyl-2-arylpyrrole derivatives, with the exception of 3-nitrophenylboronic acid, which gives a lower yield of 24% .
Versatility in Synthesis
The N-p-toluenesulfonyl group can be removed via base hydrolysis to provide the corresponding 2-arylpyrrole in excellent yield. This was demonstrated with N-tosyl-2-(4-methoxyphenyl)pyrrole, which was converted to 2-(4-methoxyphenyl)pyrrole through treatment with sodium hydroxide . This further expands the utility of 2-Bromo-N-(P-toluenesulfonyl)pyrrole as a versatile building block for the synthesis of various substituted pyrroles.
Research Findings and Developments
Crystallographic Studies
X-ray crystallography has confirmed the structure of 2-Bromo-N-(P-toluenesulfonyl)pyrrole . More recent studies have revealed that the compound crystallizes in a columnar structure consisting of interdigitated C—H⋯O doubly bonded chains . The columns pack in a herring-bone fashion and are linked through additional weak hydrogen bonding. Interestingly, this structure is very nearly isomorphous to one in which the bromo substituent on the pyrrole ring is replaced by a chloromethyl group .
NMR Spectroscopy Data
The 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-N-(P-toluenesulfonyl)pyrrole shows the following signals (300 MHz, CDCl3):
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